An In-depth Technical Guide to 5-Methoxy-6-methylpicolinonitrile: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 5-Methoxy-6-methylpicolinonitrile: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methoxy-6-methylpicolinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide integrates known information with predicted properties and plausible synthetic routes to offer a thorough resource for researchers.
Chemical Identity and Core Properties
5-Methoxy-6-methylpicolinonitrile, with the CAS number 324028-92-4, is a heterocyclic aromatic compound. Its structure features a pyridine ring substituted with a methoxy group at the 5-position, a methyl group at the 6-position, and a nitrile group at the 2-position. This unique arrangement of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules.
| Property | Value | Source |
| IUPAC Name | 5-Methoxy-6-methylpyridine-2-carbonitrile | Inferred from related compounds |
| Synonyms | 5-Methoxy-6-methyl-2-picolinonitrile | ChemScene[1] |
| CAS Number | 324028-92-4 | ChemScene[1] |
| Molecular Formula | C₈H₈N₂O | ChemScene[1] |
| Molecular Weight | 148.16 g/mol | ChemScene[1] |
| Appearance | Predicted: White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted: Soluble in polar organic solvents | Inferred from related compounds |
| logP (calculated) | 1.27 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 45.91 Ų | ChemScene[1] |
Spectroscopic Profile (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
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δ ~2.5 ppm (s, 3H): This singlet corresponds to the protons of the methyl group at the 6-position.
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δ ~3.9 ppm (s, 3H): This singlet is attributed to the protons of the methoxy group at the 5-position.
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δ ~7.0-7.2 ppm (d, 1H): This doublet represents the proton at the 4-position of the pyridine ring, coupled to the proton at the 3-position.
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δ ~7.6-7.8 ppm (d, 1H): This doublet corresponds to the proton at the 3-position of the pyridine ring, coupled to the proton at the 4-position.
¹³C NMR (Predicted):
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δ ~20-25 ppm: Methyl carbon (C6-CH₃).
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δ ~55-60 ppm: Methoxy carbon (C5-OCH₃).
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δ ~115-120 ppm: Nitrile carbon (C2-CN).
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δ ~118-125 ppm: Pyridine ring carbon (C3).
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δ ~130-135 ppm: Pyridine ring carbon (C4).
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δ ~140-145 ppm: Pyridine ring carbon (C2).
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δ ~155-160 ppm: Pyridine ring carbon (C6).
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δ ~160-165 ppm: Pyridine ring carbon (C5).
Infrared (IR) Spectroscopy (Predicted)
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~2220-2240 cm⁻¹ (strong): C≡N stretching vibration of the nitrile group.
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~2850-3000 cm⁻¹ (medium): C-H stretching vibrations of the methyl and methoxy groups.
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~1580-1610 cm⁻¹ and ~1450-1490 cm⁻¹ (medium to strong): C=C and C=N stretching vibrations characteristic of the pyridine ring.
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~1250-1300 cm⁻¹ (strong): Asymmetric C-O-C stretching of the methoxy group.
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~1000-1050 cm⁻¹ (medium): Symmetric C-O-C stretching of the methoxy group.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 148. Key fragmentation patterns would likely involve:
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Loss of a methyl radical (•CH₃) from the methoxy group: leading to a fragment at m/z 133.
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Loss of formaldehyde (CH₂O) from the methoxy group: resulting in a fragment at m/z 118.
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Loss of hydrogen cyanide (HCN) from the nitrile group and pyridine ring: giving a fragment at m/z 121.
Synthesis and Reactivity
While a specific, documented synthesis for 5-Methoxy-6-methylpicolinonitrile is not available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles for pyridine derivatives.
Proposed Synthetic Pathway
A potential synthesis could start from a commercially available substituted pyridine, such as 2-chloro-5-methoxy-6-methylpyridine. The nitrile group can then be introduced via a nucleophilic aromatic substitution reaction.
Caption: Proposed synthesis of 5-Methoxy-6-methylpicolinonitrile.
Hypothetical Experimental Protocol
Reaction: Cyanation of 2-Chloro-5-methoxy-6-methylpyridine
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Materials:
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2-Chloro-5-methoxy-6-methylpyridine (1.0 eq)
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Copper(I) cyanide (CuCN) (1.2 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Inert atmosphere (e.g., Nitrogen or Argon)
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Procedure:
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-methoxy-6-methylpyridine and anhydrous DMF.
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Stir the mixture at room temperature to dissolve the starting material.
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Add copper(I) cyanide to the solution.
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Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into a solution of aqueous ferric chloride and ammonia to decompose the copper salts.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 5-Methoxy-6-methylpicolinonitrile.
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Chemical Reactivity
The chemical reactivity of 5-Methoxy-6-methylpicolinonitrile is dictated by its functional groups:
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Nitrile Group: Can undergo hydrolysis to a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions.
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Pyridine Ring: The nitrogen atom can be protonated or alkylated. The ring can undergo nucleophilic aromatic substitution, although the electron-donating methoxy and methyl groups may deactivate it towards certain electrophilic substitutions.
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Methoxy Group: Can be cleaved under strong acidic conditions (e.g., HBr) to yield the corresponding phenol.
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Methyl Group: Can potentially be functionalized, for example, through oxidation.
Potential Applications in Drug Discovery
The picolinonitrile scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] The unique electronic properties of the nitrile group allow it to act as a hydrogen bond acceptor and a bioisostere for other functional groups.[2]
While no specific biological activities have been reported for 5-Methoxy-6-methylpicolinonitrile, its structural motifs are present in molecules with a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2] This suggests that 5-Methoxy-6-methylpicolinonitrile could serve as a valuable starting material or intermediate for the synthesis of novel drug candidates.
Caption: Workflow for utilizing 5-Methoxy-6-methylpicolinonitrile in drug discovery.
Safety and Handling
Specific safety data for 5-Methoxy-6-methylpicolinonitrile is not available. However, based on the safety information for structurally related pyridine carbonitriles, the following precautions are recommended.[1][3][4]
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Hazard Classification (Inferred):
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Acute Toxicity, Oral (Category 4)
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Acute Toxicity, Dermal (Category 4)
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Acute Toxicity, Inhalation (Category 4)
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Skin Irritation (Category 2)
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Eye Irritation (Category 2A)
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Personal Protective Equipment (PPE):
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Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat.
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Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
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-
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move person into fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
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Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
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Disclaimer: The information on predicted spectra, hypothetical synthesis, and inferred safety precautions is provided for guidance and research purposes only. Experimental verification is essential.
References
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HazComFast. Pyridine-2-carbonitrile (CAS 100-70-9). [Link]
